N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c16-7-10-9-3-1-2-4-11(9)23-15(10)17-12(19)8-22-18-13(20)5-6-14(18)21/h1-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUSHWHCAUSTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CON3C(=O)CCC3=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable reactions.
Attachment of the Pyrrolidinyl-oxyacetamide Moiety: This step may involve coupling reactions, such as amidation or esterification, to attach the pyrrolidinyl-oxyacetamide group to the benzothiophene core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Pharmaceutical Development
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]acetamide has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity: Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The benzothiophene core is known for its ability to interfere with cellular signaling pathways that promote tumor growth .
- Neuroprotective Effects: Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments .
The compound has been evaluated for its biological activities:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .
- Receptor Modulation: The compound may interact with various receptors in the central nervous system (CNS), suggesting potential applications in the treatment of anxiety and depression .
Material Science
Recent studies have explored the use of this compound in material science:
- Polymer Chemistry: The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced mechanical properties and thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]acetamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Target Compound
- Core : 4,5,6,7-Tetrahydro-1-benzothiophen.
- Substituents: Cyano group at position 3. Acetamide side chain with 2,5-dioxopyrrolidin-1-yloxy group.
- Synthesis: Reacts 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide under reflux with KOH and KI .
Analog 1: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide ()
- Core : Same tetrahydrobenzothiophen core.
- Substituents : Acetamide side chain substituted with arylphenyl groups.
- Synthesis: Reacts 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with chloroaryl acetamides .
- Key Difference : Arylphenyl groups increase hydrophobicity compared to the dioxopyrrolidinyloxy group in the target compound.
Analog 2: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide ()
- Core : Tetrahydrobenzothiophen fused with a cyclohepta[b]pyridine ring.
- Substituents : Sulfanyl linkage to a second heterocyclic system.
- Molecular Weight : 422.57 g/mol (C₂₂H₂₂N₄OS₂) .
Physicochemical and Spectroscopic Properties
Target Compound
- IR Data: Expected peaks for cyano (~2220 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups (based on analogs in ).
- ¹H NMR : Signals for tetrahydrobenzothiophen protons (δ 1.5–2.5 ppm) and dioxopyrrolidinyloxy protons (δ 3.0–4.0 ppm) .
Analog 1 ()
Analog 3: (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine ()
Key Findings and Implications
Substituent-Driven Activity : The anti-inflammatory activity of the target compound contrasts with the antimicrobial effects of arylphenyl analogs, highlighting substituent-dependent bioactivity .
Synthetic Flexibility : The tetrahydrobenzothiophen core allows diverse functionalization (e.g., dioxopyrrolidinyloxy, sulfanyl, arylphenyl), enabling tailored drug design .
Uncharacterized Potential: Compounds like Analog 2 () require further biological evaluation to exploit their structural complexity.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 420.50 g/mol. It features a benzothiophene core substituted with a cyano group and a pyrrolidine derivative, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK signaling is implicated in various cellular processes, including apoptosis, inflammation, and stress responses. The inhibition of JNK has been associated with therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Key Findings:
- JNK Inhibition : The compound exhibits potent inhibitory activity against JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, while showing no significant activity against JNK1 .
- Selectivity : Its selectivity for JNK2 and JNK3 suggests potential for targeted therapies, reducing side effects associated with broader spectrum inhibitors.
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Activity | Target | pIC50 Value | Notes |
|---|---|---|---|
| JNK2 Inhibition | JNK2 | 6.5 | Potent inhibitor |
| JNK3 Inhibition | JNK3 | 6.7 | Selective towards JNK isoforms |
| JNK1 Inhibition | JNK1 | No significant activity | Non-selective inhibition |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Research : A study demonstrated that the inhibition of JNK pathways could lead to reduced proliferation in cancer cell lines, suggesting that this compound may have anti-cancer properties .
- Neuroprotection : Research indicates that modulation of the JNK pathway can protect neuronal cells from apoptosis under stress conditions. This suggests potential applications in neurodegenerative disease treatments .
- Inflammation : The compound's ability to inhibit inflammatory responses through the blockade of the JNK pathway highlights its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how do reaction conditions impact yield and purity?
- The compound is synthesized via multi-step reactions, often starting with a cyanoacetamide precursor. A key route involves reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate under mild conditions (e.g., ethanol, piperidine, 0–5°C), followed by cyclization or functionalization . Yield optimization (typically 57–68%) requires precise stoichiometry, controlled temperature, and solvent selection (e.g., acetic anhydride/acetic acid mixtures for cyclization) . Purity is enhanced via crystallization (DMF/water) or chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic Analysis :
- IR : Confirm cyano (CN) stretch at ~2220 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
- NMR : Key signals include aromatic protons (δ 6.5–8.1 ppm), methyl groups (δ 2.2–2.4 ppm), and acetamide NH (δ ~9.5 ppm, D₂O exchangeable) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) verify the molecular formula .
Q. What in vitro assays are suitable for preliminary antitumor activity screening?
- Use standardized protocols for cytotoxicity against cancer cell lines (e.g., MCF-7, NCI-H460, SF-268). Employ MTT assays to measure IC₅₀ values, with positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility . Data interpretation should account for dose-response curves and potential artifacts (e.g., solvent toxicity).
Advanced Research Questions
Q. How can regioselectivity in cyclization reactions involving the cyanoacetamido moiety be controlled?
- Regioselectivity depends on electronic and steric factors. For example, Gewald-type reactions favor thiophene formation under basic conditions, while dipolar cyclization with nitrile oxides targets pyridine rings . Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., NaOAc) can direct reactivity. Computational modeling (DFT) aids in predicting transition states for competing pathways .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modified substituents (e.g., replacing the pyrrolidin-1-yloxy group) to identify critical pharmacophores .
- Mechanistic Studies : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to validate cytotoxic mechanisms .
Q. How can X-ray crystallography using SHELX refine structural ambiguities in derivatives?
- Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
- SHELX Workflow :
SHELXD : Solve phases via dual-space methods for small molecules.
SHELXL : Refine coordinates with anisotropic displacement parameters and validate using R-factors (<5%) .
- Twinning Analysis : For challenging crystals, apply TWIN/BASF commands in SHELXL to model twinned domains .
Q. What synthetic strategies mitigate competing reaction pathways during heterocyclic derivative synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., cyano groups) using silyl or acetyl protection.
- Stepwise Functionalization : Prioritize reactions with higher activation energy (e.g., nucleophilic substitution before cyclization).
- Microwave-Assisted Synthesis : Accelerate desired pathways (e.g., pyrimidine ring closure) to reduce side-product formation .
Methodological Guidance Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
